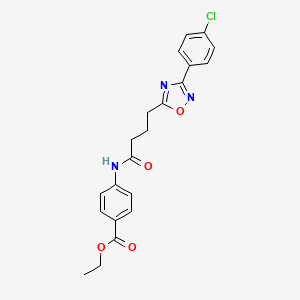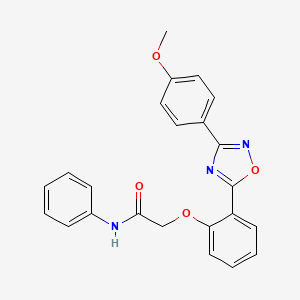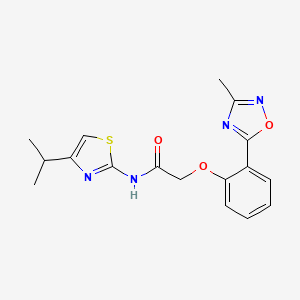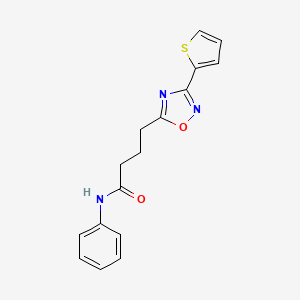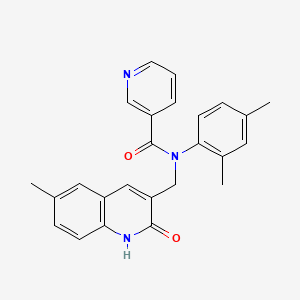
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide, also known as DMNQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMNQ belongs to the family of quinone derivatives and has been shown to possess various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. This compound has been shown to induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS) and inhibiting the activity of antioxidant enzymes. This compound has also been shown to protect neurons from oxidative stress and prevent the formation of amyloid beta plaques, which are associated with Alzheimer's disease. In addition, this compound has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide involves the redox cycling of the quinone moiety, which leads to the generation of ROS. The ROS generated by this compound can cause oxidative stress and damage to cellular components such as DNA, proteins, and lipids. The increased production of ROS also leads to the depletion of intracellular glutathione, which is an important antioxidant. The depletion of glutathione further exacerbates the oxidative stress and eventually leads to cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound induces the production of ROS, which can cause oxidative stress and damage to cellular components. This compound also inhibits the activity of antioxidant enzymes, leading to further accumulation of ROS. The increased production of ROS and depletion of glutathione can lead to cell death. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide in lab experiments is its ability to induce oxidative stress and damage to cellular components. This property of this compound can be useful in studying the mechanisms of oxidative stress and its effects on cellular processes. However, the use of this compound in lab experiments also has some limitations. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments. The redox cycling of this compound can also lead to the generation of non-specific ROS, which can interfere with the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide. One potential area of research is the development of this compound derivatives with improved specificity and reduced toxicity. Another area of research is the investigation of the mechanisms of this compound-induced apoptosis in cancer cells. The anti-inflammatory properties of this compound also warrant further investigation, particularly in the context of chronic inflammatory diseases. Additionally, the use of this compound in combination with other therapeutic agents could be explored as a potential treatment strategy for various diseases.
Métodos De Síntesis
The synthesis of N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)nicotinamide involves the reaction of 2,4-dimethylphenyl isocyanate with 2-hydroxy-6-methylquinoline-3-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with nicotinoyl chloride to obtain this compound. The purity and yield of this compound can be improved by recrystallization and chromatographic techniques.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-16-7-9-23(18(3)11-16)28(25(30)19-5-4-10-26-14-19)15-21-13-20-12-17(2)6-8-22(20)27-24(21)29/h4-14H,15H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGRHLUUZJQCFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N'-(3-hydroxybenzylidene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7700979.png)

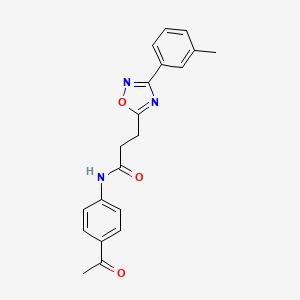
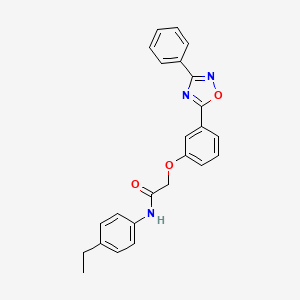
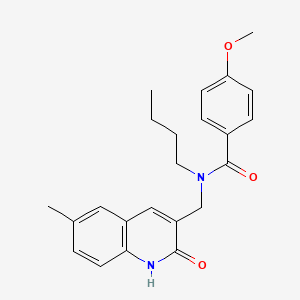
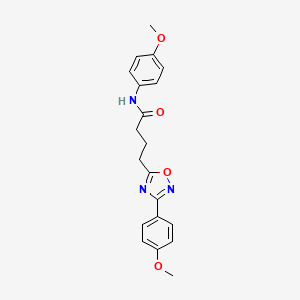
![3-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701015.png)
